

LB-60-OF61 dosage and administration guidelines

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Compound of Interest

Compound Name: LB-60-OF61

Cat. No.: B8105898

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Application Notes and Protocols for LB-60-OF61

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data available for **LB-60-OF61**, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). The information is intended for research use only and does not constitute guidelines for clinical administration.

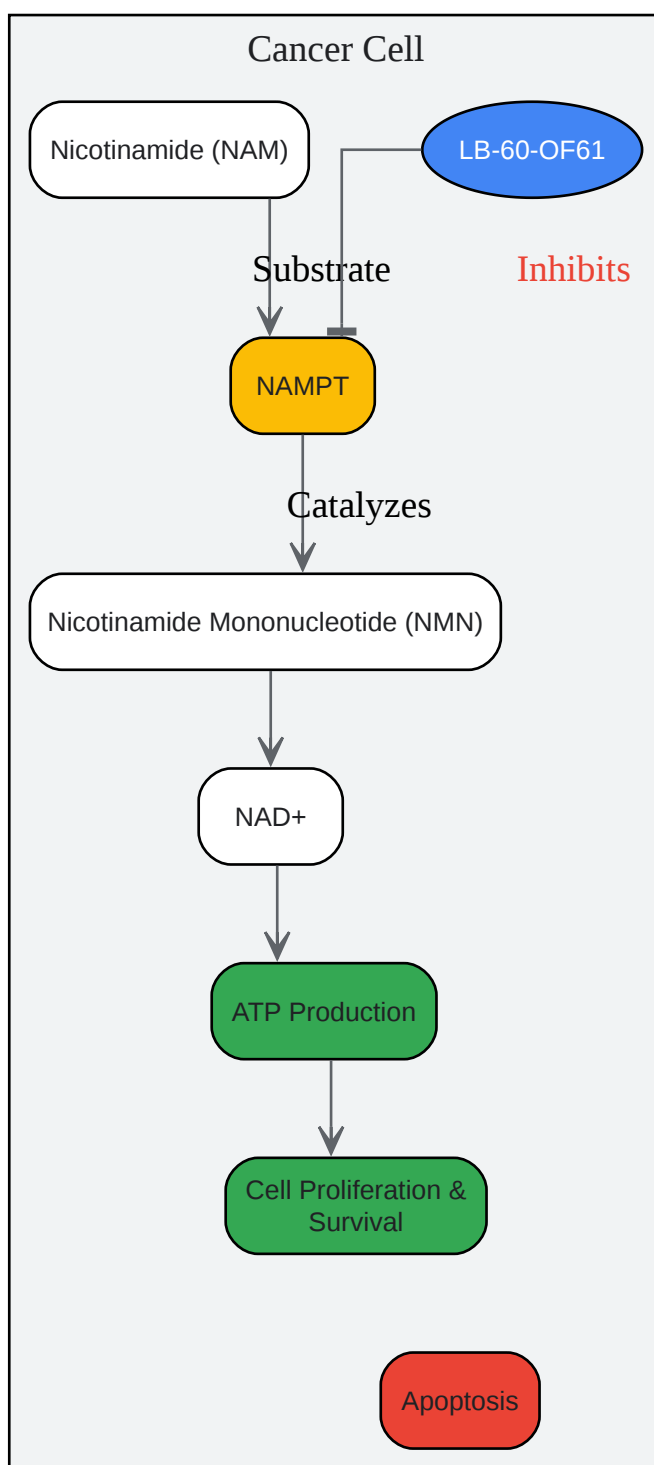
Introduction

LB-60-OF61 is a cytotoxic compound identified as a potent inhibitor of the NAMPT enzyme.[1][2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis, a critical coenzyme for cellular metabolism and energy production.[5][6] By inhibiting NAMPT, **LB-60-OF61** disrupts NAD⁺ metabolism, leading to a depletion of cellular NAD⁺ and subsequent inhibition of ATP synthesis. This disruption can induce apoptosis, particularly in cancer cells that are highly dependent on this pathway.[7] Notably, **LB-60-OF61** has shown selectivity for cell lines overexpressing the MYC oncogene.[1][2][4][7][8]

Mechanism of Action: NAMPT Inhibition

LB-60-OF61 exerts its cytotoxic effects by targeting the NAMPT enzyme in the NAD⁺ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD⁺, which is essential

for various cellular processes, including redox reactions and as a substrate for enzymes like PARPs and sirtuins. In cancer cells, particularly those with high metabolic rates or specific genetic backgrounds like MYC overexpression, the demand for NAD⁺ is elevated.^[7] Inhibition of NAMPT by **LB-60-OF61** leads to a rapid decline in NAD⁺ levels, triggering an energy crisis and ultimately leading to cell death.^[7]



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Caption: Signaling pathway of **LB-60-OF61**-mediated NAMPT inhibition.

Quantitative Data Summary

The following table summarizes the available in vitro potency data for **LB-60-OF61**. All data is derived from preclinical research.

Parameter	Value	Cell Line	Assay Type	Reference
IC ₅₀ (Cell Viability)	~30 nM	HCT116	Cell Proliferation	[1] [2]
IC ₅₀ (Enzymatic Activity)	~15 nM	-	NAMPT Inhibition	[9] [10]

Note: No in vivo dosage, administration, or pharmacokinetic data for **LB-60-OF61** is publicly available. The compound is for research purposes only.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is based on the methodology used to determine the IC₅₀ of **LB-60-OF61** in the HCT116 human colon cancer cell line as described in the cited literature.[\[1\]](#)[\[11\]](#)

Objective: To determine the concentration of **LB-60-OF61** that inhibits 50% of cell proliferation (IC₅₀) in a cancer cell line.

Materials:

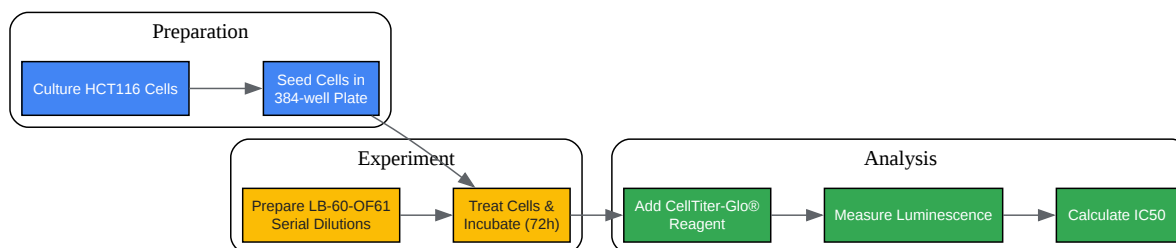
- HCT116 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)

- **LB-60-OF61** (solubilized in DMSO)
- 384-well clear-bottom cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Culture Maintenance:
 - Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
 - Subculture cells every 2-3 days to maintain exponential growth.
- Cell Seeding:
 - Harvest exponentially growing HCT116 cells using Trypsin-EDTA.
 - Resuspend cells in fresh culture medium and perform a cell count.
 - Seed 500 cells in 50 µL of medium per well into a 384-well plate.
 - Incubate the plate for 24 hours to allow cells to attach.
- Compound Treatment:
 - Prepare a serial dilution of **LB-60-OF61** in culture medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a DMSO-only vehicle control.
 - Add 10 µL of the diluted compound to the respective wells.
 - Incubate the plate for an additional 72 hours.
- Viability Assessment:

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 30 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer.
- Data Analysis:
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the normalized data against the logarithm of the compound concentration.
 - Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).



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Caption: Experimental workflow for determining the in vitro IC₅₀ of **LB-60-OF61**.

Disclaimer: The information provided is based on publicly available preclinical research data. **LB-60-OF61** is a research chemical and is not approved for human use. There are no established clinical dosage and administration guidelines. All laboratory work should be conducted under appropriate safety protocols by trained professionals.

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